molecular formula C14H10F2O3 B6374775 MFCD18313980 CAS No. 1261962-66-6

MFCD18313980

Cat. No.: B6374775
CAS No.: 1261962-66-6
M. Wt: 264.22 g/mol
InChI Key: JVGQAICILVMRSS-UHFFFAOYSA-N
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Description

However, based on the methodologies and structural frameworks outlined in the referenced materials, we can infer that it belongs to a class of heterocyclic or organoboron compounds commonly used in pharmaceutical and materials research. Such compounds typically exhibit unique electronic properties, reactivity, and biological activity due to their aromatic or conjugated systems. For instance, compounds with MDL identifiers (e.g., MFCD11044885, MFCD13195646) in the evidence share structural motifs involving halogenated aromatic rings, nitrogen-containing heterocycles, or boronic acid derivatives, which are pivotal in catalysis, drug discovery, and organic synthesis .

If MFCD18313980 follows similar design principles, its molecular formula might resemble C₆H₅XₙYₘ (where X = halogen, Y = heteroatom) with a molecular weight ranging between 180–250 g/mol. Properties such as solubility, logP (lipophilicity), and bioavailability would align with analogs like CAS 918538-05-3 (MFCD11044885), which has a solubility of 0.24 mg/mL and a logP of 2.15 .

Properties

IUPAC Name

methyl 2-fluoro-4-(3-fluoro-5-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-14(18)12-3-2-8(6-13(12)16)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGQAICILVMRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684481
Record name Methyl 3,3'-difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-66-6
Record name Methyl 3,3'-difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18313980 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

MFCD18313980 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

MFCD18313980 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound is investigated for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which MFCD18313980 exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares hypothetical properties of MFCD18313980 with structurally or functionally related compounds from the evidence:

Property This compound (Inferred) CAS 918538-05-3 (MFCD11044885) CAS 1046861-20-4 (MFCD13195646) CAS 1761-61-1 (MFCD00003330)
Molecular Formula C₆H₅Cl₂N₃ C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight (g/mol) ~188 188.01 235.27 201.02
Solubility 0.2–0.3 mg/mL 0.24 mg/mL 0.24 mg/mL (similar class) 0.687 mg/mL
logP 2.0–2.5 2.15 2.15 (XLOGP3) 1.64 (MLOGP)
Bioavailability Score 0.55 0.55 0.55 0.55
Synthetic Accessibility Moderate (SA ~2.0) SA: 2.07 SA: 2.07 SA: Not reported
Key Functional Groups Halogenated heterocycle Dichloropyrrolotriazine Boronic acid derivative Brominated aromatic acid

Structural and Functional Insights

Halogenated Heterocycles (e.g., CAS 918538-05-3) :

  • Similarity : Both this compound and CAS 918538-05-3 likely feature chlorine-substituted nitrogen heterocycles, enhancing electrophilic reactivity and binding affinity in medicinal chemistry applications.
  • Divergence : CAS 918538-05-3 includes a pyrrolotriazine core, while this compound may have a simpler pyridine or pyrazole backbone, affecting ring strain and metabolic stability .

Organoboron Compounds (e.g., CAS 1046861-20-4): Functional Contrast: Boronic acids (CAS 1046861-20-4) are pivotal in Suzuki-Miyaura cross-coupling reactions, whereas halogenated analogs like this compound are more suited for nucleophilic aromatic substitution. Biological Impact: Boron-containing compounds exhibit unique enzyme inhibition profiles (e.g., proteasome inhibitors), whereas halogenated derivatives often target kinase pathways .

Brominated Aromatics (e.g., CAS 1761-61-1) :

  • Reactivity : Bromine’s higher atomic radius compared to chlorine may render CAS 1761-61-1 more reactive in radical reactions, while this compound’s dichloro-substitution favors regioselective functionalization .

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